molecular formula C7H8N4OS B013073 Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI) CAS No. 108310-77-6

Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)

Cat. No. B013073
CAS RN: 108310-77-6
M. Wt: 196.23 g/mol
InChI Key: TXVNUQZUJKEUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the production of reactive oxygen species. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.

Advantages and Limitations for Lab Experiments

Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it exhibits a broad range of biological activities, making it a useful tool for investigating various biological pathways. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for research on Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)). One potential direction is to investigate its potential as an anticancer agent further. Additionally, its potential as an anti-inflammatory and antimicrobial agent could be explored further. Further studies are also needed to elucidate its mechanism of action fully. Finally, the development of more efficient synthesis methods and the optimization of its solubility in aqueous solutions may expand its potential applications.

Synthesis Methods

The synthesis of Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) involves the reaction of 7-methoxy-2-oxo-thiazolo[4,5-b]pyridine-3-carboxylic acid hydrazide with an appropriate reagent. The reaction can be carried out using various methods, including refluxing the reactants in a suitable solvent or using microwave irradiation.

Scientific Research Applications

Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)) has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.

properties

CAS RN

108310-77-6

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

(7-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)hydrazine

InChI

InChI=1S/C7H8N4OS/c1-12-4-2-3-9-6-5(4)13-7(10-6)11-8/h2-3H,8H2,1H3,(H,9,10,11)

InChI Key

TXVNUQZUJKEUFV-UHFFFAOYSA-N

SMILES

COC1=C2C(=NC=C1)N=C(S2)NN

Canonical SMILES

COC1=C2C(=NC=C1)N=C(S2)NN

synonyms

Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)

Origin of Product

United States

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